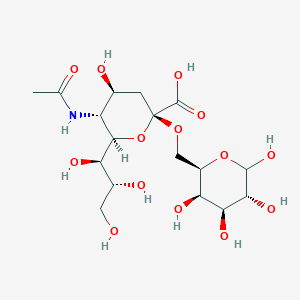

alpha-Neup5Ac-(2->6)-D-Galp

Description

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29)/t6-,7+,8+,9+,10+,11-,12-,13+,14+,15?,17+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJUGLBUMFWRAR-TXFPQSCTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Alpha-Neup5Ac-(2->6)-D-Galp is a sialic acid derivative that plays a significant role in various biological processes, particularly in immune response and cellular interactions. Its structure consists of a neuraminic acid (sialic acid) linked to a D-galactose residue, which is crucial for its biological activity. This article explores the compound's biological activity, mechanisms of action, and implications in health and disease.

Structural Characteristics

The chemical structure of alpha-Neup5Ac-(2->6)-D-Galp can be represented as follows:

- Chemical Formula : C17H29NO14

- Molecular Weight : 453.42 g/mol

- Structure :

- Sialic acid (alpha-Neup5Ac) is linked through a (2->6) glycosidic bond to D-galactose.

Biological Roles

Alpha-Neup5Ac-(2->6)-D-Galp serves several critical functions in biological systems:

-

Immune Modulation :

- Sialic acids, including alpha-Neup5Ac-(2->6)-D-Galp, are known to interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), which play a role in immune regulation. These interactions can inhibit immune cell activation and promote tolerance, thus impacting inflammatory responses and autoimmunity .

- Cellular Interactions :

- Viral Infections :

Research Findings

Recent studies have highlighted the diverse biological activities associated with alpha-Neup5Ac-(2->6)-D-Galp:

-

Case Study: Immune Response Modulation :

In a study examining dendritic cell (DC) maturation, it was found that removal of sialic acids from DC surfaces increased the expression of major histocompatibility complex (MHC) molecules and costimulatory signals. This suggests that alpha-Neup5Ac-(2->6)-D-Galp plays a crucial role in modulating DC function and, consequently, T-cell responses . -

Case Study: Bacterial Pathogenesis :

Research on Group B Streptococcus (GBS) indicates that the presence of sialylated polysaccharides like alpha-Neup5Ac-(2->6)-D-Galp enhances bacterial virulence by evading host immune responses. The O-acetylation of these sialyl residues was shown to correlate with increased pathogenicity .

Table 1: Binding Energies of Sialic Acid Derivatives

| Compound | Binding Energy (kJ/mol) |

|---|---|

| α-d-Neu5Ac-(2→6)-β-d-Galp | 0.0 |

| α-d-Neu5Ac-(2→3)-β-d-Galp | 14.6 |

| α-d-Neu5Ac-(2→8)-α-d-Neu5Ac | 0.0 |

| α-d-Manp-(1→6)-β-d-Manp | 0.0 |

Table 2: Effects on Dendritic Cell Function

| Treatment | MHC Expression | Cytokine Production | T-cell Proliferation |

|---|---|---|---|

| Control | Low | Low | Low |

| Neuraminidase-treated | High | High | High |

Scientific Research Applications

Structural Characteristics

Alpha-Neup5Ac-(2->6)-D-Galp consists of a neuraminic acid (sialic acid) linked to a galactose moiety. The specific linkage (2->6) is crucial for its biological activity and interaction with various receptors. This compound is often found in glycoproteins and contributes to the structural diversity of glycans.

Immunology and Vaccine Development

Alpha-Neup5Ac-(2->6)-D-Galp has been extensively studied for its role in vaccine formulations. Sialylated glycans are known to modulate immune responses, making them vital components in the design of conjugate vaccines. For instance, the incorporation of this disaccharide in polysaccharide-protein conjugates enhances immunogenicity against pathogens like Streptococcus pneumoniae and Neisseria meningitidis .

- Case Study: Meningococcal Vaccines

Vaccines such as Menactra and MenQuadfi utilize polysaccharides containing alpha-Neup5Ac-(2->6)-D-Galp as carriers to improve immune recognition and response . These vaccines have shown effectiveness in reducing disease incidence caused by serogroups of Neisseria meningitidis.

Cellular Interactions and Signaling

Research indicates that alpha-Neup5Ac-(2->6)-D-Galp influences cell signaling pathways by interacting with selectins and other lectins. This interaction is critical in mediating cell adhesion processes, particularly in inflammatory responses.

- Case Study: Inflammation Modulation

Studies have demonstrated that sialylated glycans can inhibit leukocyte adhesion to endothelial cells during inflammation, thereby reducing tissue damage . The presence of alpha-Neup5Ac-(2->6)-D-Galp on cell surfaces can modulate these processes effectively.

Biochemical Modeling

In silico studies have modeled the conformational properties of alpha-Neup5Ac-(2->6)-D-Galp within glycoproteins. The analysis of glycosidic dihedral angles has provided insights into the stability and interactions of this disaccharide in various conformations.

| Conformation | Free Energy (kJ/mol) |

|---|---|

| Dimer | 0.0 |

| Trimer | 20.6 |

| Other Forms | Varied |

The modeling results indicate that different conformations can significantly impact the biological activity of glycoproteins containing this disaccharide .

Comparison with Similar Compounds

Linkage-Specific Enzymatic Activity

The α-(2→6) sialyl linkage in α-Neup5Ac-(2→6)-D-Galp exhibits distinct enzymatic hydrolysis kinetics compared to other sialyl linkages. For example:

- Wild-type MvNA enzyme hydrolyzes 8FMUα-Neu5Ac-(2→6)-β-D-Galp with a second-order rate constant ($k{cat}/Km$) of $(1.73 \pm 0.31) \times 10^6 \, \text{M}^{-1} \text{s}^{-1}$ at pH 6.14 .

Table 1: Enzymatic Hydrolysis Kinetics

| Substrate | $k{cat}/Km \, (\text{M}^{-1} \text{s}^{-1})$ | Enzyme | Reference |

|---|---|---|---|

| 8FMUα-Neu5Ac-(2→6)-β-D-Galp | $(1.73 \pm 0.31) \times 10^6$ | Wild-type MvNA |

Structural and Functional Differences in Sialyl Linkages

The α-(2→6) linkage contrasts with α-(2→3) and α-(2→8) sialyl linkages in both structural stability and biological roles:

- α-(2→3) Linkage: Predominantly found in tumor-associated antigens like CA 50 (α-Neup5Ac-(2→3)-β-D-Galp-(1→3)-D-GlcNAc), which is overexpressed in pancreatic adenocarcinoma .

- α-(2→6) Linkage : More prevalent in bacterial capsular polysaccharides (e.g., Acinetobacter baumannii K46 CPS) and human glycoproteins. For example, bovine fetuin N-glycans exhibit a 31:19 ratio of α-(2→6) to α-(2→3) sialyl linkages .

Structural Variations in Bacterial Polysaccharides

α-Neup5Ac-(2→6)-D-Galp is a key component in bacterial serotypes:

- Serotype 1 : Contains α-Neup5Ac-(2→6)-β-D-GalpNAc-(1→4)-β-D-GcpNAcl, critical for immune evasion in Klebsiella spp. .

- Serotype 14 : Features α-Neup5Ac-(2→6)-β-D-Galp-(1→4)-β-D-GcpNAcl, highlighting variability in terminal residues .

- Acinetobacter baumannii K46 : Incorporates α-Pse5Ac7Ac-(2→6)-D-Galp, synthesized by Gtr94K46, a homolog of Gtr13K5 (75% sequence identity) that forms α-(2→6) linkages .

Analytical Methodologies for Linkage Determination

The ratio of α-(2→6) to α-(2→3) linkages can be determined via:

Methylation-GC/MS : Quantifies sialylation levels and linkage ratios. For bovine fetuin, 92.8% of N-glycans are sialylated, with a 31:19 α-(2→6):α-(2→3) ratio .

Enzymatic Assays : Measure hydrolysis rates using sialidases like MvNA .

Preparation Methods

Protecting Group Strategies

Sialic acid’s reactive hydroxyl and carboxyl groups necessitate selective protection. Benzyl (Bn), acetyl (Ac), and tert-butyldiphenylsilyl (TBDPS) groups are commonly employed. For example, the C-4 hydroxyl of galactose is typically protected with a benzyl group to direct α2–6 linkage during glycosylation. In a representative protocol, the C-1 hydroxyl of Neu5Ac is activated as a trichloroacetimidate donor, while the galactose acceptor is protected at positions 3 and 4 to ensure regioselectivity.

Table 1: Common Protecting Groups in Alpha-Neup5Ac-(2->6)-D-Galp Synthesis

| Protecting Group | Position Protected | Function |

|---|---|---|

| Benzyl (Bn) | Galactose O-3, O-4 | Directs α2–6 linkage |

| Acetyl (Ac) | Neu5Ac O-7, O-8 | Prevents side reactions |

| TBDPS | Neu5Ac O-9 | Enhances solubility |

Glycosylation Reactions

The glycosylation step couples the activated sialic acid donor to the galactose acceptor. Trichloroacetimidate donors, activated by trimethylsilyl triflate (TMSOTf), are preferred due to their high reactivity. A study by Chen et al. achieved a 68% yield by reacting Neu5Ac trichloroacetimidate with a 3,4-O-benzyl-protected galactose acceptor in anhydrous dichloromethane at −20°C. Stereochemical outcomes are influenced by solvent polarity, temperature, and catalyst choice, with polar aprotic solvents favoring α-anomer formation.

Deprotection and Purification

Final deprotection involves hydrogenolysis (Pd/C, H₂) for benzyl groups and Zemplén transesterification for acetyl groups. Purification via silica gel chromatography or HPLC resolves regioisomers, though yields often drop below 50% due to sialic acid’s lability. For instance, deprotection of a fully protected alpha-Neup5Ac-(2->6)-D-Galp precursor yielded 42% pure product after HPLC.

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage sialyltransferases and nucleotide sugar synthetases for efficient, stereospecific sialylation. These systems avoid harsh chemical conditions, improving scalability for biomedical applications.

Enzyme Systems

The one-pot three-enzyme (OP3E) system integrates:

-

Sialic acid aldolase : Condenses ManNAc and pyruvate to form Neu5Ac.

-

CMP-Neu5Ac synthetase : Activates Neu5Ac as CMP-Neu5Ac.

A 2023 patent demonstrated this system’s utility in synthesizing alpha-Neup5Ac-(2->6)-beta-D-Galp-(1->4)-beta-D-Glcp, achieving 85% conversion by optimizing pH (7.5) and temperature (37°C).

Table 2: Enzymatic Reaction Conditions and Yields

| Enzyme System | Substrate | Yield | Conditions |

|---|---|---|---|

| OP3E with ST6Gal1 | GalβProN3 | 78% | pH 7.5, 37°C, 12h |

| Recombinant Pd2,6ST | LacNAc | 63% | pH 6.8, 30°C, 18h |

Substrate Engineering

Chemoenzymatic efficiency depends on galactose acceptor design. Para-nitrophenyl (pNP) and propargyl (ProN3) glycosides enhance solubility and enable click chemistry modifications. For example, GalβProN3 acceptors increased reaction rates by 30% compared to native galactose.

Natural Derivation and Extraction

Alpha-Neup5Ac-(2->6)-D-Galp occurs naturally in glycoproteins and glycolipids of mammalian tissues, particularly in human milk and colostrum. Extraction involves:

-

Homogenization : Tissues are homogenized in PBS containing protease inhibitors.

-

Glycan Release : PNGase F cleaves N-linked glycans, while endoglycoceramidase liberates glycolipids.

-

Purification : Lectin affinity chromatography (e.g., Sambucus nigra agglutinin for α2–6-sialylated glycans) isolates the target compound.

However, natural derivation yields submilligram quantities, limiting utility for high-throughput studies.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Alpha-Neup5Ac-(2->6)-D-Galp Synthesis

| Parameter | Chemical Synthesis | Chemoenzymatic | Natural Derivation |

|---|---|---|---|

| Yield | 40–68% | 63–85% | <1% |

| Stereoselectivity | Moderate | High | High |

| Scalability | Low | High | Very Low |

| Cost | High ($500/g) | Moderate ($200/g) | Variable |

Chemical synthesis offers structural flexibility but struggles with scalability. Chemoenzymatic approaches excel in yield and stereocontrol, though enzyme costs remain a barrier. Natural derivation is unsuitable for industrial applications due to low abundance .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying α-Neu5Ac-(2→6)-D-Galp in complex biological samples?

- Methodological Answer :

- Colorimetric assays : The phenol-sulfuric acid method is highly sensitive for detecting free reducing sugars, including sialylated glycans like α-Neu5Ac-(2→6)-D-Galp. Absorbance at 490 nm correlates with sugar concentration, validated using standard curves .

- HPLC and Mass Spectrometry : Reverse-phase HPLC coupled with tandem MS (e.g., ESI-MS/MS) enables precise quantification. Use hydrophilic interaction liquid chromatography (HILIC) for improved separation of polar glycans. Calibrate with synthetic standards to account for ionization efficiency variations .

Q. How can researchers validate the structural integrity of synthesized α-Neu5Ac-(2→6)-D-Galp?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and 2D - HSQC to confirm glycosidic linkage (e.g., α(2→6) vs. α(2→3)). Key chemical shifts for Neu5Ac anomeric protons typically appear at 5.2–5.4 ppm .

- Enzymatic Hydrolysis Assays : Incubate with neuraminidases (e.g., Vibrio cholerae sialidase) to verify specificity. Monitor cleavage via TLC or MS to confirm resistance/susceptibility, which validates linkage type .

Advanced Research Questions

Q. How do structural modifications in α-Neu5Ac-(2→6)-D-Galp influence its binding affinity to siglec receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize siglec-Fc chimeras on a CM5 chip and inject varying concentrations of α-Neu5Ac-(2→6)-D-Galp analogs. Calculate using steady-state affinity models. Compare with wild-type ligands to identify critical functional groups (e.g., 9-O-acetylation) .

- Molecular Dynamics Simulations : Use GROMACS or AMBER to model glycan-receptor interactions. Focus on hydrogen bonding and hydrophobic contacts at the binding interface to predict mutagenesis targets .

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of α-Neu5Ac-(2→6)-D-Galp by bacterial neuraminidases?

- Methodological Answer :

- Subgroup Analysis : Stratify data by enzyme variants (e.g., MvNA wild-type vs. mutants) and substrate analogs (e.g., Kdn vs. Neu5Ac). Use ANOVA to test for interactions between enzyme-substrate pairs (Table III, ).

- pH-Dependent Kinetics : Replicate assays under standardized buffer conditions (e.g., pH 6.14 for MvNA). Compare values to isolate pH effects on catalytic efficiency .

Q. How can researchers design a robust study to investigate the role of α-Neu5Ac-(2→6)-D-Galp in viral host-cell entry?

- Methodological Answer :

- Competitive Binding Assays : Pre-treat viral particles (e.g., influenza A) with synthetic α-Neu5Ac-(2→6)-D-Galp before infecting MDCK cells. Quantify viral load via qRT-PCR to assess inhibition efficacy .

- CRISPR-Cas9 Knockout Models : Generate epithelial cell lines lacking ST6GAL1 (the synthase for α-2,6-linked sialic acids). Compare viral tropism between wild-type and knockout cells using plaque assays .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous glycomics datasets involving α-Neu5Ac-(2→6)-D-Galp?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in MS-based glycan profiling data. Cluster samples based on sialylation patterns to identify biologically relevant subgroups .

- Meta-Analysis : Aggregate kinetic data () from multiple studies using random-effects models. Assess heterogeneity via I² statistics and adjust for publication bias using funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.